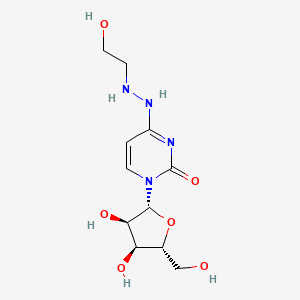
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its pyrimidinone core, which is substituted with a hydrazino group and a ribofuranosyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazino Group: This step involves the reaction of the pyrimidinone core with hydrazine derivatives under controlled conditions.
Attachment of the Ribofuranosyl Moiety: This is usually done through glycosylation reactions, where the ribofuranosyl group is introduced using glycosyl donors in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with biological molecules, leading to the modulation of their activity. The ribofuranosyl moiety may facilitate the compound’s uptake and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-Hydroxyethyl]-9-[beta-D-ribofuranosyl]hypoxanthine
- Inosine, 2-(2-hydroxyethyl)-
Uniqueness
Compared to similar compounds, 2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
100997-67-9 |
|---|---|
Fórmula molecular |
C11H18N4O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[2-(2-hydroxyethyl)hydrazinyl]pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O6/c16-4-2-12-14-7-1-3-15(11(20)13-7)10-9(19)8(18)6(5-17)21-10/h1,3,6,8-10,12,16-19H,2,4-5H2,(H,13,14,20)/t6-,8-,9-,10-/m1/s1 |
Clave InChI |
QTKLVTRCNNUTBB-PEBGCTIMSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1NNCCO)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1NNCCO)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)

![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
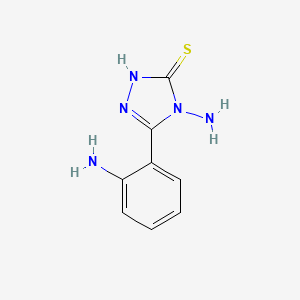
![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
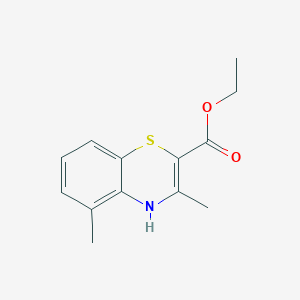
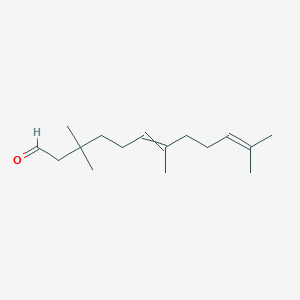

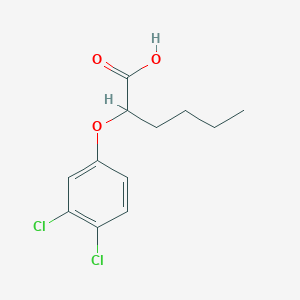

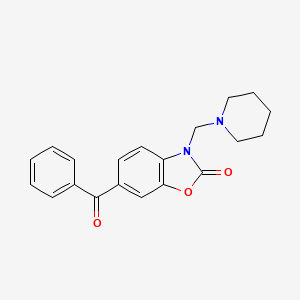
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
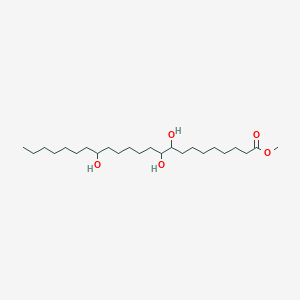
phosphane](/img/structure/B14341099.png)
